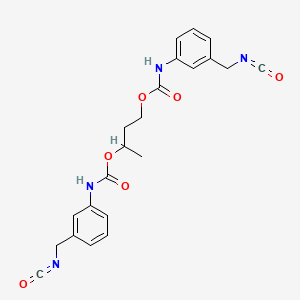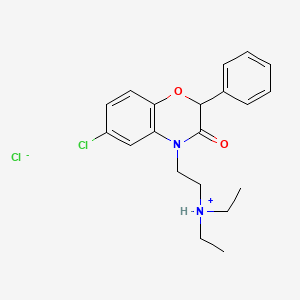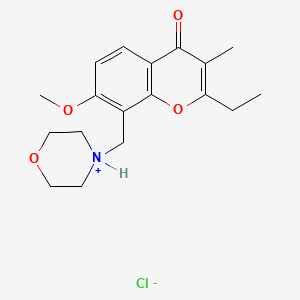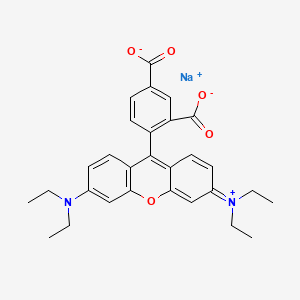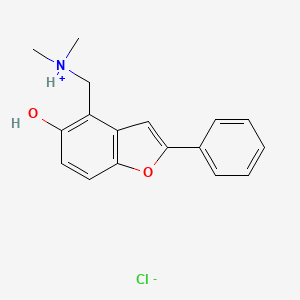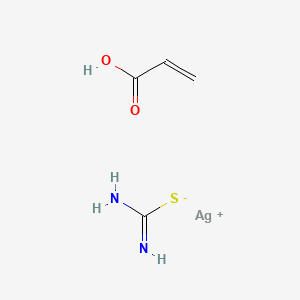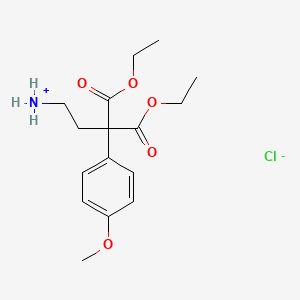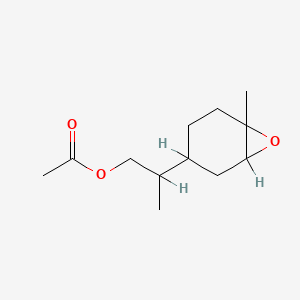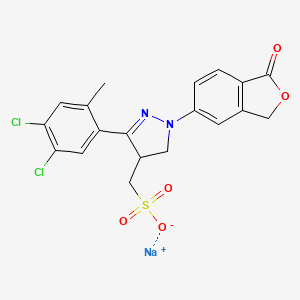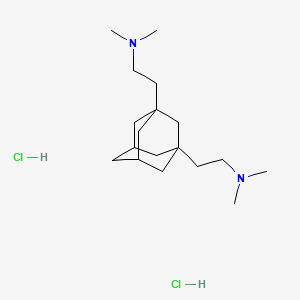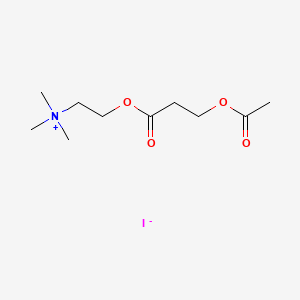
2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the reaction of trimethylamine with an appropriate acylating agent, followed by iodination. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acylated products, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an active pharmaceutical ingredient.
Industry: It is used in the formulation of various industrial products, including surfactants and disinfectants.
Wirkmechanismus
The mechanism of action of 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with specific molecular targets. It can bind to cellular membranes and disrupt their integrity, leading to cell lysis. Additionally, it may interfere with enzymatic pathways, inhibiting the growth and proliferation of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium chloride
- 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium bromide
- 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium fluoride
Uniqueness
Compared to similar compounds, 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide exhibits unique properties due to the presence of the iodide ion. This can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
73231-72-8 |
|---|---|
Molekularformel |
C10H20INO4 |
Molekulargewicht |
345.17 g/mol |
IUPAC-Name |
2-(3-acetyloxypropanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H20NO4.HI/c1-9(12)14-7-5-10(13)15-8-6-11(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UCESETDRFURSGR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCCC(=O)OCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


